REACTION_CXSMILES
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[F:1][CH:2]([F:17])[O:3][C:4]1[CH:9]=[CH:8][C:7]([CH:10]([CH:14]([CH3:16])[CH3:15])[C:11](O)=[O:12])=[CH:6][CH:5]=1.S(Cl)([Cl:20])=O>>[F:1][CH:2]([F:17])[O:3][C:4]1[CH:9]=[CH:8][C:7]([CH:10]([CH:14]([CH3:16])[CH3:15])[C:11]([Cl:20])=[O:12])=[CH:6][CH:5]=1
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Name
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|
Quantity
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20 g
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Type
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reactant
|
Smiles
|
FC(OC1=CC=C(C=C1)C(C(=O)O)C(C)C)F
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Name
|
|
Quantity
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100 mL
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Type
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reactant
|
Smiles
|
S(=O)(Cl)Cl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
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the solution was heated to the boil for 1 hour
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Duration
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1 h
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Type
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DISTILLATION
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Details
|
After distilling off excess thionyl chloride
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Type
|
DISTILLATION
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Details
|
the residue was distilled under a high vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
FC(OC1=CC=C(C=C1)C(C(=O)Cl)C(C)C)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |